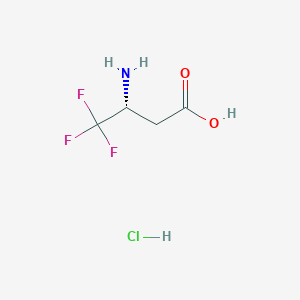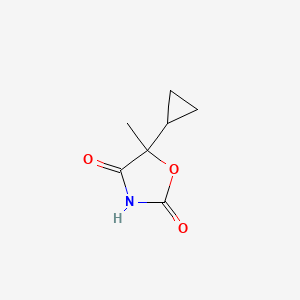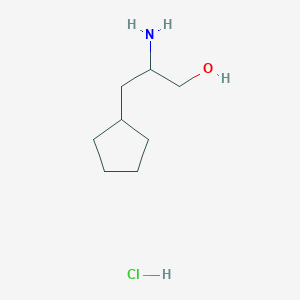![molecular formula C8H6BrNO3S B1382486 6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide CAS No. 1803567-42-1](/img/structure/B1382486.png)
6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide
Übersicht
Beschreibung
6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that contains a bromine atom, a sulfur atom, and a nitrogen atom within its structure. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide plays a significant role in biochemical reactions, particularly as an inhibitor of the α-glucosidase enzyme . This enzyme is responsible for the breakdown of polysaccharides into monosaccharides, leading to an increase in blood glucose levels. The compound interacts with the active site of α-glucosidase, forming hydrogen bonds and hydrophobic interactions with key residues such as Asp203, Asp542, Asp327, His600, and Arg526 . These interactions inhibit the enzyme’s activity, thereby reducing the breakdown of polysaccharides and lowering blood glucose levels.
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression related to glucose metabolism . The compound’s inhibition of α-glucosidase leads to a decrease in glucose absorption in the intestines, which in turn affects cellular metabolism and energy production. Additionally, the compound has been observed to modulate the expression of genes involved in glucose transport and insulin signaling, further influencing cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the α-glucosidase enzyme . The compound binds to the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions with key residues. This binding inhibits the enzyme’s activity, preventing the breakdown of polysaccharides into monosaccharides. Additionally, the compound has been shown to inhibit α-amylase, another enzyme involved in carbohydrate metabolism . The inhibition of these enzymes results in a decrease in glucose absorption and a subsequent reduction in blood glucose levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that the compound maintains its inhibitory effects on α-glucosidase and α-amylase, resulting in sustained reductions in blood glucose levels. Prolonged exposure to the compound may lead to adaptive changes in cellular function, such as upregulation of alternative glucose transport pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At low doses, the compound effectively inhibits α-glucosidase and α-amylase, leading to reductions in blood glucose levels without significant adverse effects. At higher doses, the compound may cause toxic effects, such as liver and kidney damage. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism . The compound interacts with enzymes such as α-glucosidase and α-amylase, inhibiting their activity and reducing the breakdown of polysaccharides into monosaccharides. This inhibition affects metabolic flux and metabolite levels, leading to reductions in blood glucose levels. Additionally, the compound may interact with other enzymes and cofactors involved in glucose metabolism, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound is absorbed in the intestines and transported to various tissues, where it exerts its inhibitory effects on α-glucosidase and α-amylase. The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes involved in carbohydrate metabolism . The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments or organelles. These interactions affect the compound’s inhibitory effects on α-glucosidase and α-amylase, as well as its overall impact on cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide typically involves the bromination of 2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding 2H-benzo[e][1,2]thiazin-3(4H)-one.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Substituted benzo[e][1,2]thiazin-3(4H)-one derivatives.
Oxidation: Sulfone derivatives.
Reduction: Reduced benzo[e][1,2]thiazin-3(4H)-one.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide: The parent compound without the bromine atom.
6-Chloro-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide: A similar compound with a chlorine atom instead of bromine.
6-Fluoro-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide: A similar compound with a fluorine atom instead of bromine.
Uniqueness
6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s potency and selectivity in biological systems .
Eigenschaften
IUPAC Name |
6-bromo-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3S/c9-6-1-2-7-5(3-6)4-8(11)10-14(7,12)13/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDCVPVAVABRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)S(=O)(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218845 | |
| Record name | 2H-1,2-Benzothiazin-3(4H)-one, 6-bromo-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803567-42-1 | |
| Record name | 2H-1,2-Benzothiazin-3(4H)-one, 6-bromo-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803567-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,2-Benzothiazin-3(4H)-one, 6-bromo-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




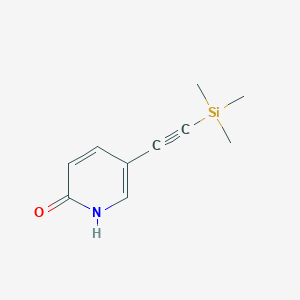
![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide](/img/structure/B1382409.png)


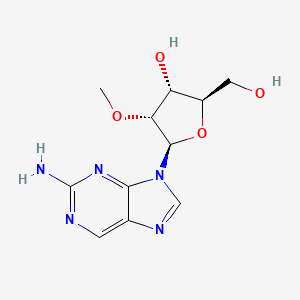


![4-Bromo-6-chloro-benzo[d]isoxazole](/img/structure/B1382422.png)
![6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1382423.png)
